2-(5-Ethyl-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride
Overview
Description
2-(5-Ethyl-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride is a chemical compound with the molecular formula C18H16ClNOS. It is used in various fields of scientific research, particularly in proteomics and other biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethyl-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride typically involves the reaction of 2-(5-ethyl-2-thienyl)-7,8-dimethylquinoline with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethyl-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The thienyl and quinoline rings can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: The major products are the corresponding amides, esters, or thioesters, depending on the nucleophile used.
Oxidation and Reduction: The major products are the oxidized or reduced forms of the thienyl and quinoline rings.
Scientific Research Applications
2-(5-Ethyl-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of protein-ligand interactions and enzyme inhibition.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Ethyl-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The thienyl and quinoline rings may also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Ethyl-2-thienyl)-8-methylquinoline-4-carbonyl chloride
- 2-(5-Ethyl-2-thienyl)quinoline-4-carbonyl chloride
Uniqueness
2-(5-Ethyl-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride is unique due to the presence of both the thienyl and quinoline rings, which confer specific chemical and biological properties. The dimethyl substitution on the quinoline ring enhances its hydrophobicity and may improve its binding interactions with target proteins. This compound’s ability to form covalent bonds with nucleophilic sites makes it a valuable tool in biochemical research .
Properties
IUPAC Name |
2-(5-ethylthiophen-2-yl)-7,8-dimethylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNOS/c1-4-12-6-8-16(22-12)15-9-14(18(19)21)13-7-5-10(2)11(3)17(13)20-15/h5-9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPJPFWFRBPMNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601175694 | |
Record name | 2-(5-Ethyl-2-thienyl)-7,8-dimethyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601175694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160261-43-7 | |
Record name | 2-(5-Ethyl-2-thienyl)-7,8-dimethyl-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160261-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5-Ethyl-2-thienyl)-7,8-dimethyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601175694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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